molecular formula C18H14INO B3694513 N-(4-iodo-2-methylphenyl)-2-naphthamide

N-(4-iodo-2-methylphenyl)-2-naphthamide

Cat. No.: B3694513
M. Wt: 387.2 g/mol
InChI Key: LHPRASMHFQOUCH-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-2-naphthamide is a halogenated aromatic amide featuring a 2-naphthamide group linked to a 4-iodo-2-methylphenyl substituent. The naphthyl moiety provides a rigid, planar aromatic structure, which may improve binding affinity in receptor-ligand interactions. This compound’s synthesis typically involves amide coupling between 2-naphthoyl chloride and 4-iodo-2-methylaniline, analogous to methods described for related naphthamide derivatives .

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO/c1-12-10-16(19)8-9-17(12)20-18(21)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPRASMHFQOUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Halogen and Methyl Substitutions

  • N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide (): Structural Differences: Replaces iodine with chlorine and introduces an azo (-N=N-) group. Impact: The azo group confers chromophoric properties, making it suitable for dye applications. Molecular Weight: ~481.9 g/mol (vs. ~375.2 g/mol for the target compound).
  • N-(4-Iodo-2-methylphenyl)acetamide ():

    • Structural Differences : Substitutes 2-naphthamide with acetamide.
    • Impact : Reduced aromaticity and molecular weight (275.09 g/mol) lower lipophilicity (clogP ~2.1 vs. ~4.5 for the target compound), affecting membrane permeability.

2-Naphthamide Derivatives in Medicinal Chemistry

  • URB866 [(S)-N-(2-oxo-3-oxetanyl)-2-naphthamide] (): Key Feature: Incorporates a β-lactone ring. Comparison: The lactone ring introduces instability at neutral/acidic pH (t1/2 < 1 hour), limiting oral bioavailability. In contrast, the target compound’s amide bond offers superior stability, making it more viable for systemic administration. Biological Activity: URB866 inhibits N-acylethanolamine-hydrolyzing acid amidase (NAAA) (IC50 = 160 nM), suggesting the naphthamide scaffold’s utility in enzyme targeting .
  • N-(cis-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide ():

    • Key Feature : Cyclobutyl group with hydroxyl and ketone substituents.
    • Impact : The cyclobutyl moiety imposes conformational constraints, enhancing selectivity for dopamine D3 receptors (Ki < 10 nM). The target compound’s iodine may similarly guide receptor selectivity via halogen bonding.

Dimeric and Polymeric Naphthamide Derivatives

  • N,N’-...bis(2-naphthamide) (, Compound 6): Structure: Dimeric architecture with two 2-naphthamide groups. Application: Used in γ-AApeptides, which mimic natural peptides for antimicrobial applications. The dimeric form increases avidity in target binding, a property absent in the monomeric target compound.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Halogen Key Functional Groups clogP* Stability
Target Compound ~375.2 Iodo 2-Naphthamide, Methyl ~4.5 High (amide bond)
N-(4-Chloro-2-methylphenyl) ~481.9 Chloro Azo, Carboxamide ~5.2 Moderate (azo cleavage)
URB866 ~285.3 None β-Lactone, 2-Naphthamide ~2.8 Low (lactone hydrolysis)
N-(4-Iodo-2-methylphenyl)acetamide 275.09 Iodo Acetamide, Methyl ~2.1 High

*clogP estimated using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-iodo-2-methylphenyl)-2-naphthamide
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N-(4-iodo-2-methylphenyl)-2-naphthamide

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